2-(Prop-1-en-1-yl)phenyl prop-2-enoate
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Overview
Description
2-(Prop-1-en-1-yl)phenyl prop-2-enoate is an organic compound with the molecular formula C12H12O2 It is a derivative of phenyl prop-2-enoate, where the phenyl group is substituted with a prop-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with prop-1-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of azeotropic dehydration techniques. This method includes the use of a solvent like benzene and an esterification catalyst such as cerium sulfate, followed by a reflux reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(Prop-1-en-1-yl)phenyl prop-2-enoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be compared with other similar compounds, such as:
Prop-2-en-1-yl phenoxyacetate: Similar in structure but differs in the ester group attached to the phenyl ring.
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used in organic synthesis.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: A disulfide compound with a similar prop-1-en-1-yl group.
The uniqueness of this compound lies in its specific ester linkage and the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
151597-71-6 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2-prop-1-enylphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-9H,2H2,1H3 |
InChI Key |
PXSOMGUVJBEPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=CC=C1OC(=O)C=C |
Origin of Product |
United States |
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